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molecular formula C13H18N4OS B8342112 N-(2-methyl-4-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-5-yl)acetamide

N-(2-methyl-4-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-5-yl)acetamide

Cat. No. B8342112
M. Wt: 278.38 g/mol
InChI Key: QXGYRJILHCZHHH-UHFFFAOYSA-N
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Patent
US09388180B2

Procedure details

A flask (backfilled with N2) was charged with N-(4-bromo-2-methylthiazol-5-yl)acetamide (400 mg, 1.7 mmol), CuI(324 mg, 1.7 mmol) and Cs2CO3 (1.6 g, 5.1 mmol). Trans-N,N′-dimethylcyclohexane-1,2-diamine (CAS: 61798-24-1, 242 mg, 1.7 mmol) and 4-methyl-2-propyl-1H-imidazole (230 mg, 1.9 mmol) in DMF (9.0 mL) were added and the mixture was stirred at 90° C. overnight. After the mixture was cooled to room temperature, the mixture was filtered through a syringe filter (washed with DMF). The filtrate was purified by prep-HPLC to give 60 mg of the pure title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
324 mg
Type
catalyst
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[N:5]=[C:6]([CH3:13])[S:7][C:8]=1[NH:9][C:10](=[O:12])[CH3:11].C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.[CH3:30][C:31]1[N:32]=[C:33]([CH2:36][CH2:37][CH3:38])[NH:34][CH:35]=1>CN(C=O)C.[Cu]I>[CH3:13][C:6]1[S:7][C:8]([NH:9][C:10](=[O:12])[CH3:11])=[C:4]([N:34]2[CH:35]=[C:31]([CH3:30])[N:32]=[C:33]2[CH2:36][CH2:37][CH3:38])[N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1N=C(SC1NC(C)=O)C
Name
Cs2CO3
Quantity
1.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
324 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
230 mg
Type
reactant
Smiles
CC=1N=C(NC1)CCC
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
(washed with DMF)
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by prep-HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1SC(=C(N1)N1C(=NC(=C1)C)CCC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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